N-(1-propylsulfonylpiperidin-4-yl)indolizine-2-carboxamide
Description
N-(1-propylsulfonylpiperidin-4-yl)indolizine-2-carboxamide is a complex organic compound that belongs to the indolizine family.
Properties
IUPAC Name |
N-(1-propylsulfonylpiperidin-4-yl)indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-2-11-24(22,23)20-9-6-15(7-10-20)18-17(21)14-12-16-5-3-4-8-19(16)13-14/h3-5,8,12-13,15H,2,6-7,9-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVANFPRXBZEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)NC(=O)C2=CN3C=CC=CC3=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propylsulfonylpiperidin-4-yl)indolizine-2-carboxamide typically involves the construction of the indolizine core followed by the introduction of the piperidine and sulfonyl groups. Common synthetic routes include:
Scholtz or Chichibabin reactions: These classical methodologies are often used for the straightforward synthesis of indolizines.
Transition metal-catalyzed reactions: These methods have been developed to achieve specific substitution patterns that are difficult to obtain using classical methods.
Oxidative coupling: This approach is used to construct the indolizine core from pyridine or pyrrole scaffolds.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods would also need to comply with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(1-propylsulfonylpiperidin-4-yl)indolizine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as selenium dioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Catalysts: Transition metal catalysts like palladium or nickel for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(1-propylsulfonylpiperidin-4-yl)indolizine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s indolizine core is known for its potential biological activities, making it a candidate for drug development.
Materials Science: Indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-propylsulfonylpiperidin-4-yl)indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The indolizine core can bind to various receptors and enzymes, potentially modulating their activity . The sulfonyl and piperidine groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolizine derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Known for its use in organic synthesis and medicinal chemistry.
Uniqueness
N-(1-propylsulfonylpiperidin-4-yl)indolizine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other indolizine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
